molecular formula C22H33NO11 B072280 Platyphylline, tartrate CAS No. 1257-59-6

Platyphylline, tartrate

Cat. No.: B072280
CAS No.: 1257-59-6
M. Wt: 487.5 g/mol
InChI Key: AVLNKVCJJSEPHO-DJTRMNNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Platyphylline tartrate is a chemical compound derived from the alkaloid platyphylline, which is found in the plant Senecio platyphyllus. It is widely used in medicine due to its antispasmodic and vasodilatory properties. Platyphylline tartrate is known for its ability to relax smooth muscles and is often used to treat conditions such as gastrointestinal spasms and vascular disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Platyphylline tartrate is synthesized from the above-ground parts of the Senecio platyphyllus plant. The process involves several steps:

    Extraction: The plant material is milled and the alkaloids are extracted using a 40-70% aqueous-alcoholic solution.

    Concentration: The aqueous-alcoholic extract is concentrated.

    Reduction: The N-oxide forms of the alkaloids in the extract are reduced.

    Conversion: The total alkaloid bases are converted to a methylene chloride solution.

    Purification: The alkaloid sulfate salts in an aqueous solution are purified with methylene chloride.

    Precipitation: The technical sum of alkaloid bases is precipitated with ammonia.

    Isolation: The technical platyphylline base is separated by treatment with boiling 96% alcohol, followed by filtration.

    Crystallization: The technical platyphylline hydrotartrate is isolated by crystallization from an alcoholic filtrate containing added tartaric acid.

    Recrystallization: The final product is obtained by recrystallization from 90% alcohol with activated carbon.

Industrial Production Methods

Industrial production of platyphylline tartrate involves the use of batch-type apparatus for the extraction of alkaloids by boiling dichloroethane. This method, however, leads to significant losses due to the chemical action of the solvent on the alkaloids. Alternative methods using sulfuric acid or isopropanol have been explored, but they present technical challenges such as corrosion and resinification .

Mechanism of Action

Platyphylline tartrate exerts its effects by acting as an antimuscarinic agent, similar to atropine. It blocks the action of acetylcholine on muscarinic receptors, leading to relaxation of smooth muscles. This action is particularly evident in the gastrointestinal tract and vascular system, where it helps alleviate spasms and improve blood flow .

Comparison with Similar Compounds

Platyphylline tartrate is often compared with other alkaloids such as seneciphylline. While both compounds have similar origins and structures, platyphylline tartrate is unique in its stronger antispasmodic and vasodilatory effects. Other similar compounds include:

Platyphylline tartrate stands out due to its specific therapeutic applications and its effectiveness in relaxing smooth muscles without causing significant side effects .

Properties

CAS No.

1257-59-6

Molecular Formula

C22H33NO11

Molecular Weight

487.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,4Z,6R,7R,11S,17R)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione

InChI

InChI=1S/C18H27NO5.C4H6O6/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20;5-1(3(7)8)2(6)4(9)10/h4,11,13-15,22H,5-10H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/b12-4-;/t11-,13-,14-,15-,18-;1-,2-/m11/s1

InChI Key

AVLNKVCJJSEPHO-DJTRMNNZSA-N

Isomeric SMILES

C/C=C\1/C[C@H]([C@@](C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

PLATYPHYLLINE BITARTRATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.